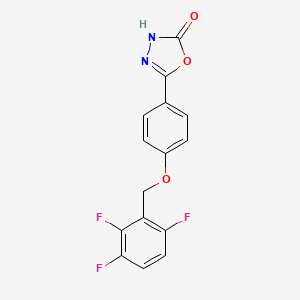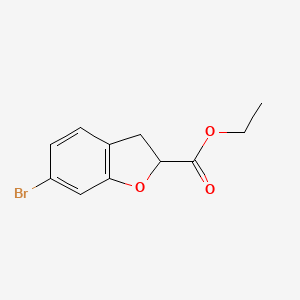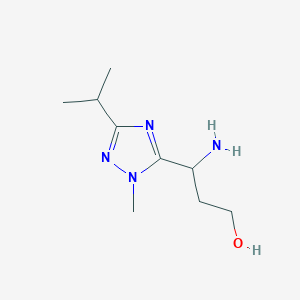
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is a heterocyclic organic compound that contains a 1,2,4-triazole ring. This compound is notable for its unique structure, which includes an amino group and a hydroxyl group attached to a propanol chain. The presence of the 1,2,4-triazole ring makes it a valuable scaffold in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of aminoguanidine with formic acid to form 3-amino-1,2,4-triazole . This intermediate can then be further functionalized through various chemical reactions to introduce the isopropyl and methyl groups, followed by the addition of the propanol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Recrystallization from solvents like methanol is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions on the triazole ring can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in these interactions through hydrogen bonding and dipole interactions with biological receptors .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler analog that lacks the isopropyl and methyl groups.
1,2,4-Triazole: The parent compound of the triazole family, widely used in various applications.
Imidazole: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
3-Amino-3-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C9H18N4O |
|---|---|
Molecular Weight |
198.27 g/mol |
IUPAC Name |
3-amino-3-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H18N4O/c1-6(2)8-11-9(13(3)12-8)7(10)4-5-14/h6-7,14H,4-5,10H2,1-3H3 |
InChI Key |
AHHSFBCNZKWREH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C(CCO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


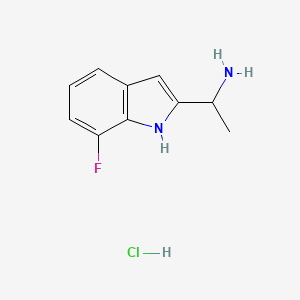

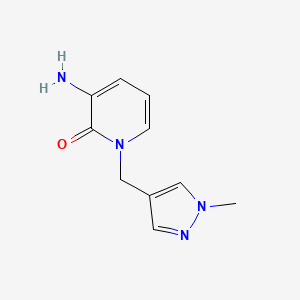
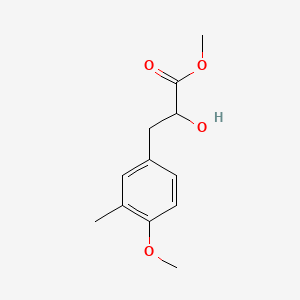
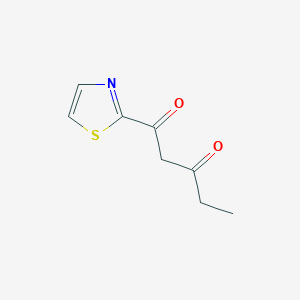
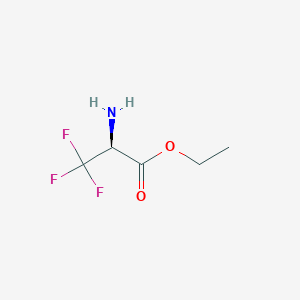
amine hydrochloride](/img/structure/B13474351.png)
![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
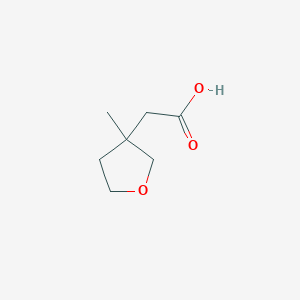
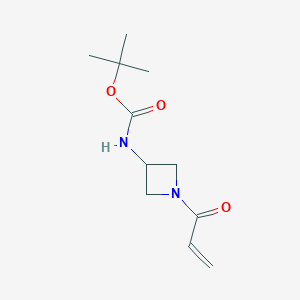

![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
